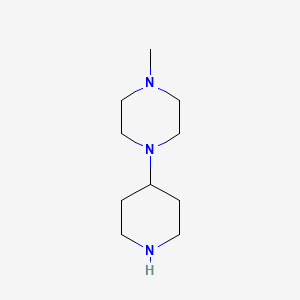

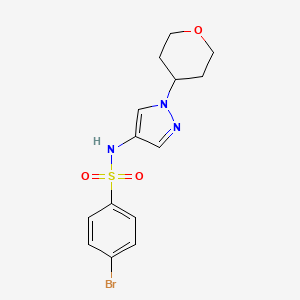

![molecular formula C19H16ClN3O4S B2613190 4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid CAS No. 339018-49-4](/img/structure/B2613190.png)

4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important in various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including this compound, is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 634.2±65.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Antimicrobial Agents : Compounds synthesized from related structures, like formazans from Mannich base of thiadiazole derivatives, have shown moderate antimicrobial activity against bacterial and fungal strains, indicating potential for the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer and Antitubercular Activities : Azomethines and thiazolidinones derived from related chemical frameworks have demonstrated in vitro growth-inhibiting activity against several microbes and have been screened for antitubercular activity, highlighting their potential in treating infectious diseases and cancer (Hirpara, Parekh, & Parekh, 2003).

Anti-corrosion Potential : Thiazole hydrazones have been studied for their potential in inhibiting mild steel corrosion in acidic media, suggesting applications in materials science and engineering to enhance the longevity of metal structures (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Chemical Synthesis and Characterization

Synthesis of Complex Molecules : Research has been conducted on synthesizing and characterizing new compounds with potential bioactive properties, such as zinc phthalocyanine derivatives, which have high singlet oxygen quantum yields, making them candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Novel Arylhydrazones : The synthesis and antimicrobial activity of novel arylhydrazones of methylene active compounds have been explored, indicating their potential in developing new antimicrobial agents (Kandhavelu, Paturu, Mizar, Mahmudov, Kopylovich, Karp, Yli-Harja, Pombeiro, & Ribeiro, 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

The ADME properties of thiazole derivatives can vary widely depending on their structure and functional groups. Some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of thiazole derivatives can vary widely. For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors. For example, the solubility of these compounds can affect their bioavailability and therefore their efficacy .

Eigenschaften

IUPAC Name |

4-[(2E)-2-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S/c1-26-17-8-12(2-7-16(17)27-11-15-10-21-19(20)28-15)9-22-23-14-5-3-13(4-6-14)18(24)25/h2-10,23H,11H2,1H3,(H,24,25)/b22-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHQNEQVDQLMFR-LSFURLLWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)OCC3=CN=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OCC3=CN=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

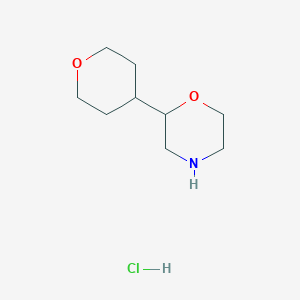

![N-(4-acetylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2613112.png)

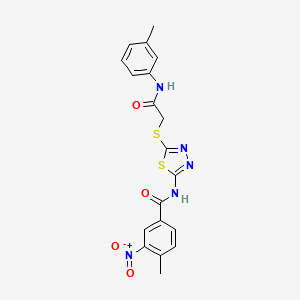

![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)

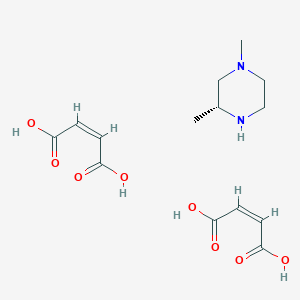

![4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2613117.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2613120.png)

![2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2613126.png)

![Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride](/img/structure/B2613130.png)